molecular formula C11H12N2O2S B7853139 2-(2-hydroxyethylsulfanylmethyl)-1H-quinazolin-4-one

2-(2-hydroxyethylsulfanylmethyl)-1H-quinazolin-4-one

Cat. No.: B7853139
M. Wt: 236.29 g/mol
InChI Key: RAKHQKUBLXEOLB-UHFFFAOYSA-N
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Description

2-(2-hydroxyethylsulfanylmethyl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethylsulfanylmethyl)-1H-quinazolin-4-one typically involves the reaction of 2-mercaptoethylamine with 2-chloromethylquinazolin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethylsulfanylmethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the substituent introduced.

Scientific Research Applications

2-(2-hydroxyethylsulfanylmethyl)-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethylsulfanylmethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyethylsulfanylmethyl)-1H-pyrimidin-4-one: Similar structure but with a pyrimidinone core.

    2-(2-hydroxyethylsulfanylmethyl)-1H-benzimidazol-4-one: Contains a benzimidazole core instead of quinazolinone.

Uniqueness

2-(2-hydroxyethylsulfanylmethyl)-1H-quinazolin-4-one is unique due to its specific quinazolinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-hydroxyethylsulfanylmethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-5-6-16-7-10-12-9-4-2-1-3-8(9)11(15)13-10/h1-4,14H,5-7H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKHQKUBLXEOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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